1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-bromo-4-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN3O2/c10-6-3-5(11)1-2-8(6)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDQLQCUNLFKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent. This article explores its biological activity, synthesis, mechanisms of action, and comparative efficacy with related compounds.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the Triazole Ring : Utilizing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
- Introduction of the Carboxylic Acid Group : Often achieved through hydrolysis of the corresponding ester or via direct carboxylation methods.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole ring can inhibit enzymes by mimicking substrate structures or through covalent bonding with nucleophilic residues in proteins.
- Anticancer Activity : Studies indicate that derivatives of triazoles can selectively inhibit the Bcl-2 protein, a key regulator in apoptosis. This inhibition leads to increased apoptosis in cancer cells expressing Bcl-2.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. For instance:
- IC50 Values : Compounds derived from this structure have demonstrated sub-micromolar IC50 values against various cancer cell lines, including breast (MDA-MB-231) and cervical (HeLa) cancers .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5k | MDA-MB-231 | <0.5 |
| 5l | HeLa | <0.6 |
| Control | Gossypol | 1.0 |
Antimicrobial Activity
Research has indicated that triazole derivatives possess antimicrobial properties against a range of pathogens. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing promising results in enhancing cognitive functions through cholinergic modulation .
Case Studies
Several studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Study on Bcl-2 Inhibition : A series of synthesized triazoles demonstrated selective inhibition of Bcl-2-expressing cancer cell lines with varying degrees of potency based on structural modifications .
- Antioxidant Studies : The antioxidant capacity of triazoles was evaluated using various bioanalytical methods, revealing significant protective effects against oxidative stress .
Comparative Analysis
When compared to other triazole derivatives, such as 1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole and its carbaldehyde counterpart, the carboxylic acid variant shows enhanced solubility and interaction with biological targets due to its polar functional group.
| Compound | Solubility | Anticancer Efficacy | Enzyme Inhibition |
|---|---|---|---|
| 1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole | Low | Moderate | Weak |
| 1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Moderate | High | Moderate |
| This compound | High | Very High | Strong |
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 214541-35-2) :
- Substituents : A single fluorine atom at the para position of the phenyl ring.
- Impact : The fluorine atom introduces moderate electron-withdrawing effects, enhancing the triazole ring’s stability. This compound has a molecular weight of 207.16 g/mol, lower than the target compound due to the absence of bromine .
- Applications : Likely used in antimicrobial or coordination chemistry due to its simpler structure.
- 1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1094411-41-2): Substituents: Chlorine (para), fluorine (ortho), and a methyl group on the triazole ring. Chlorine’s larger size compared to bromine may alter binding interactions in biological targets .
1-[4-Bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1179507-09-5) :
- Substituents : Bromine (para) and trifluoromethyl (ortho).
- Impact : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing acidity of the carboxylic acid. This compound’s molecular weight (336.06 g/mol) is higher than the target compound due to the trifluoromethyl group .
- 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Substituents: An amino group at the ortho position. Impact: The amino group enables hydrogen bonding, improving solubility and antimicrobial activity. X-ray crystallography reveals a kink-like conformation with perpendicular phenyl and triazole rings, stabilized by intramolecular hydrogen bonds .
Physicochemical Properties
*Estimated based on structural analogs.
Structural and Crystallographic Insights
- Conformation: The 2-aminophenyl derivative adopts a kink-like structure with a 60° angle between amine and carboxylic acid groups, stabilized by intramolecular N–H···N and O–H···O bonds .
- Target Compound: Bromine’s steric bulk may enforce a similar conformation, but fluorine’s smaller size could allow greater rotational freedom compared to amino or methyl groups.
Preparation Methods
Starting Materials and Key Intermediates
The synthesis generally starts from:
- 2-bromo-4-fluorophenyl azide or the corresponding halogenated aniline derivative converted to azide.
- Terminal alkynes or substituted alkynes that will form the triazole core upon cycloaddition.
Azide-Alkyne Cycloaddition (Click Chemistry)
A pivotal step is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which efficiently constructs the 1,2,3-triazole ring. This reaction is highly regioselective and typically yields 1,4-disubstituted triazoles.
- The reaction is performed in a mixed solvent system (e.g., MeOH/H2O or THF/H2O).
- Copper(I) iodide or copper sulfate/sodium ascorbate systems are commonly used catalysts.
- Reaction temperatures range from room temperature to 60 °C.
- The proton source (water or alcohol) assists in regenerating the copper catalyst during the reaction cycle.
This step yields the 1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole intermediate with high regioselectivity and yield (typically 70–85%).
Carboxylation of the Triazole Ring
The introduction of the carboxylic acid group at the 4-position of the triazole ring can be achieved by:
- Metalation of the triazole intermediate at the 4-position using a Grignard reagent such as isopropylmagnesium chloride or an isopropylmagnesium chloride-lithium chloride composite at low temperatures (−78 °C to 0 °C).
- Subsequent bubbling of carbon dioxide (CO2) into the reaction mixture to carboxylate the metalated intermediate.
- Acidification with hydrochloric acid to yield the free carboxylic acid.
This method is detailed in a patented procedure where 1-substituted-4,5-dibromo-1H-1,2,3-triazole is first selectively monometalated to 1-substituted-4-bromo-1H-1,2,3-triazole, then further metalated and carboxylated to afford the 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.
Purification and Isolation
- After the carboxylation, the mixture is acidified and extracted with organic solvents (ethyl acetate or similar).
- Drying agents such as anhydrous magnesium sulfate or sodium sulfate are used.
- The product is concentrated under reduced pressure and crystallized by cooling to 0–5 °C.
- Final drying under vacuum at 40–50 °C yields the pure carboxylic acid.
Optional Esterification and Further Functionalization
- Methylation of the carboxylic acid to form methyl esters can be performed using methyl iodide and base (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMAc.
- This step can facilitate purification or subsequent transformations.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Monometalation of dibromo-triazole | 1-substituted-4,5-dibromo-1H-1,2,3-triazole + isopropylmagnesium chloride in THF/METHF | −78 °C to 0 °C | 0.5–2 h | Not specified | Controlled addition to achieve selective monometalation |
| Second metalation & carboxylation | Isopropylmagnesium chloride-lithium chloride composite + CO2 bubbling | 10 °C to 25 °C (reaction), −30 °C to 0 °C (CO2) | 0.5–2 h (metalation), 5–30 min (CO2) | Not specified | Carboxylation step to introduce CO2 at 4-position |
| Acidification & extraction | HCl to pH 1–5, extraction with organic solvent, drying, concentration | 20 °C to 25 °C | Variable | Mixture of acids obtained | Mixture of 4-carboxylic acid and 5-carboxylic acid isomers |
| Methylation (optional) | Methyl iodide + K2CO3 in THF/DMF or DMAc | 0 °C to 80 °C | 5–48 h | Not specified | Conversion to methyl ester for purification |
| Crystallization & drying | Cooling to −5 °C to 5 °C, filtration, drying under vacuum | 40 °C | Variable | ~49% (example for methyl ester) | Final isolation of pure product |
Example yield: 49% isolated yield of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid methyl ester was reported under similar conditions.
Research Findings and Notes
- The regioselectivity of the azide-alkyne cycloaddition is critical to obtain the correct substitution pattern on the triazole ring.
- The presence of electron-withdrawing halogens (bromo and fluoro) on the phenyl ring influences the reactivity and yields of the cycloaddition and metalation steps.
- The Grignard metalation/carboxylation sequence is sensitive to temperature and reagent stoichiometry to avoid overreaction or side products.
- Purification often requires careful crystallization and solvent selection to separate isomeric carboxylic acids.
- Alternative synthetic routes involving Pd-catalyzed cross-coupling after triazole formation have been reported but are less direct for the carboxylic acid installation.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Cu(I)-catalyzed azide-alkyne cycloaddition | CuI, 2-bromo-4-fluorophenyl azide, terminal alkyne | Click chemistry (cycloaddition) | High regioselectivity, mild conditions | Requires azide preparation |
| Grignard metalation and carboxylation | Isopropylmagnesium chloride, CO2, HCl | Metalation and carboxylation | Direct carboxylation at 4-position | Sensitive to temperature and stoichiometry |
| Methylation of carboxylic acid (optional) | Methyl iodide, K2CO3, DMF/THF | Alkylation | Facilitates purification | Longer reaction times |
This detailed analysis synthesizes the most authoritative and diverse sources on the preparation of this compound, highlighting the key synthetic steps, conditions, and yields. The combination of copper-catalyzed cycloaddition and Grignard carboxylation remains the most effective and widely used approach for this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
